molecular formula C5H5ClO3S B3392021 2-Methylfuran-3-sulfonyl chloride CAS No. 60965-56-2

2-Methylfuran-3-sulfonyl chloride

Cat. No.: B3392021
CAS No.: 60965-56-2
M. Wt: 180.61 g/mol
InChI Key: VGDFSVKPEQKKJG-UHFFFAOYSA-N
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Description

2-Methylfuran-3-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a sulfonyl chloride group attached to a furan ring, which is further substituted with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfuran-3-sulfonyl chloride typically involves the sulfonation of 2-methylfuran followed by chlorination. One common method includes the reaction of 2-methylfuran with sulfur trioxide to form the corresponding sulfonic acid, which is then treated with thionyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methylfuran-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

    Oxidation Reactions: It can be further oxidized to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-Methylfuran-3-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methylfuran-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.

Comparison with Similar Compounds

    2-Methylfuran-3-sulfonic acid: The sulfonic acid derivative of 2-methylfuran.

    2-Methylfuran-3-carboxylic acid: A carboxylic acid derivative with similar structural features.

    2-Methylfuran-3-sulfonamide: The sulfonamide derivative formed from the reaction with amines.

Comparison: 2-Methylfuran-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its sulfonic acid and sulfonamide counterparts. The sulfonyl chloride group is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. In contrast, the sulfonic acid and sulfonamide derivatives are more stable and less reactive, limiting their use in certain synthetic applications .

Properties

IUPAC Name

2-methylfuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDFSVKPEQKKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717312
Record name 2-Methylfuran-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60965-56-2
Record name 2-Methylfuran-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylfuran-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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